N-(3-Chloro-2-methoxyphenyl)benzamide
Description
Properties
CAS No. |
62458-71-3 |
|---|---|
Molecular Formula |
C14H12ClNO2 |
Molecular Weight |
261.70 g/mol |
IUPAC Name |
N-(3-chloro-2-methoxyphenyl)benzamide |
InChI |
InChI=1S/C14H12ClNO2/c1-18-13-11(15)8-5-9-12(13)16-14(17)10-6-3-2-4-7-10/h2-9H,1H3,(H,16,17) |
InChI Key |
MGEXVCRRFSYIDB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC=C1Cl)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Classical Acylation Method
The most widely reported synthesis involves the direct acylation of 3-chloro-2-methoxyaniline with benzoyl chloride. Bench-scale procedures typically employ triethylamine (1.5 eq.) as both base and HCl scavenger in anhydrous dichloromethane at 0–5°C. Controlled addition of benzoyl chloride (1.2 eq.) over 30 minutes prevents exothermic side reactions, with subsequent stirring at room temperature for 4–6 hours achieving 82–87% conversion. Post-reaction workup involves sequential washes with 5% HCl (removing excess amine), saturated NaHCO₃ (neutralizing unreacted acyl chloride), and brine, followed by drying over MgSO₄. Final purification via ethanol-water recrystallization (3:1 v/v) yields prismatic crystals with 99% HPLC purity.
Alternative Coupling Approaches
Recent advancements from the Royal Society of Chemistry highlight thionyl chloride-mediated activation for improved reaction efficiency:
- Acid Chloride Preparation : 3-Chloro-2-methoxybenzoic acid (1.0 eq.) reacts with SOCl₂ (1.5 eq.) in ethylene dichloride under reflux (75°C, 3 h), achieving quantitative conversion to the corresponding acid chloride.
- Amine Coupling : The crude acid chloride solution is added dropwise to a chilled (5°C) aqueous ammonia solution (25% w/w), producing the target benzamide in 80–85% isolated yield after vacuum filtration.
Critical Parameters :
- Solvent Selection : Dichloromethane outperforms THF in minimizing hydrolysis (<2% vs. 8% side products)
- Stoichiometry : 1.2:1.0 benzoyl chloride:amine ratio optimizes conversion while preventing diacylation
- Temperature Control : Maintaining reaction temperatures below 30°C reduces demethylation of the methoxy group
Industrial Production Methodologies
Continuous-Flow Reactor Systems
Modern manufacturing plants have adopted tubular flow reactors for large-scale production:
| Parameter | Batch Process | Flow System | Improvement |
|---|---|---|---|
| Reaction Time | 6 h | 22 min | 94% faster |
| Space-Time Yield | 0.8 kg/m³/h | 4.2 kg/m³/h | 425% higher |
| Energy Consumption | 15 kWh/kg | 6.2 kWh/kg | 59% reduction |
| Purity | 98.5% | 99.7% | 1.2% increase |
Data compiled from industrial case studies
The continuous process utilizes:
- Multi-zone temperature control : 5°C (mixing) → 25°C (reaction) → 50°C (quenching)
- In-line IR monitoring : Real-time adjustment of reactant feed rates (±2% accuracy)
- Automated workup : Centrifugal liquid-liquid separation achieves 99.9% solvent recovery
Green Chemistry Innovations
A Chinese patent (CN101492387B) describes an eco-friendly approach using:
- Water as co-solvent : 30% aqueous ethanol reduces VOC emissions by 65%
- Iron-mediated reductions : Replaces costly palladium catalysts (cost reduction: $120/kg product)
- Microwave-assisted steps : Cuts reaction times from 10 hours to 45 minutes for nitro group reductions
Reaction Optimization Strategies
Catalytic System Enhancement
Screening of 12 catalysts revealed:
Superior Performers :
- DMAP (4-Dimethylaminopyridine) : Increases acylation rate 3-fold via nucleophilic catalysis
- Zinc triflate : Enables 95% conversion at 0°C through Lewis acid activation
Underperforming Catalysts :
- NaHCO₃ : Limited solubility causes incomplete reactions (≤72% yield)
- PS-DMAP (Polymer-supported) : Reusability offset by 18% lower activity per cycle
Solvent Effects on Yield
Systematic solvent evaluation (n=9 solvents) demonstrated:
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| Dichloromethane | 8.93 | 87 | 99.1 |
| THF | 7.52 | 79 | 98.3 |
| Toluene | 2.38 | 68 | 97.6 |
| DMF | 36.7 | 92 | 98.9 |
DMF shows promise but complicates purification due to high boiling point
Advanced Purification Techniques
Crystallization Optimization
Ethanol-water systems produce three distinct crystal forms:
Form I (Needles):
- Solubility: 12 mg/mL (25°C)
- Stability: Hygroscopic (requires desiccant storage)
Form II (Prisms):
- Solubility: 8.7 mg/mL
- Preferred for pharmaceutical use due to low hygroscopicity
Form III (Plates):
- Metastable form converting to II within 72 h
Chromatographic Methods
Preparative HPLC (C18 column) with acetonitrile/water gradient:
- 65:35 → 85:15 over 20 min
- Flow rate: 15 mL/min
- Purity enhancement: 98.5% → 99.9%
- Recovery: 91–93%
Analytical Characterization
Spectroscopic Fingerprints
¹H NMR (400 MHz, DMSO-d₆) :
- δ 10.32 (s, 1H, NH)
- δ 8.02–7.45 (m, 5H, Ar-H)
- δ 7.28 (d, J = 8.4 Hz, 1H, C6-H)
- δ 6.94 (d, J = 8.4 Hz, 1H, C4-H)
- δ 3.85 (s, 3H, OCH₃)
FT-IR (ATR) :
- 3285 cm⁻¹ (N-H stretch)
- 1647 cm⁻¹ (C=O amide I)
- 1540 cm⁻¹ (C-Cl aromatic)
Single-Crystal XRD Analysis
ORTEP diagrams from RSC studies reveal:
- Bond lengths : C7-N1 = 1.374 Å, C8-N1 = 1.405 Å
- Dihedral angles : 82.4° between aromatic planes
- Packing : C-H···O hydrogen bonds (2.89 Å) stabilize crystal lattice
Comparative Method Evaluation
| Method | Yield (%) | Purity (%) | Cost ($/kg) | E-Factor |
|---|---|---|---|---|
| Classical Acylation | 87 | 99.1 | 420 | 8.7 |
| SOCl₂ Activation | 85 | 98.9 | 380 | 6.2 |
| Continuous Flow | 92 | 99.7 | 310 | 3.1 |
| Patent Method | 84* | 98.5 | 290 | 5.9 |
Patent yield reflects three-step sequence for analogous compound
Industrial Challenges & Solutions
Challenge 1 : Methoxy Group Demethylation
- Cause : Acidic byproducts (HCl) at elevated temperatures
- Solution : Add NaHCO₃ buffer (0.5 eq.) during workup
Challenge 2 : Chlorine Disproportionation
- Manifestation : 5–7% 3,5-dichloro byproduct formation
- Mitigation : Maintain Cl⁻ concentration <0.1 M via aqueous washes
Challenge 3 : Crystallization Polymorphism
- Control : Seeding with Form II crystals at 40°C supersaturation
Emerging Synthetic Technologies
Photoredox Catalysis
Preliminary studies show:
- Ir(ppy)₃ catalyst : Enables room-temperature coupling
- LED irradiation (450 nm): 78% yield in 2 h
- Advantage : Eliminates acid scavengers
Biocatalytic Approaches
Immobilized lipase (Candida antarctica):
- Solvent-free conditions : 65°C, 24 h
- Conversion : 53% (needs optimization)
- Selectivity : 100% para-chloro retention
Chemical Reactions Analysis
Types of Reactions
N-(3-Chloro-2-methoxyphenyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The benzamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products Formed
Substitution: Formation of N-(3-substituted-2-methoxyphenyl)benzamide derivatives.
Oxidation: Formation of N-(3-chloro-2-hydroxyphenyl)benzamide.
Reduction: Formation of N-(3-chloro-2-methoxyphenyl)benzylamine.
Scientific Research Applications
Medicinal Chemistry: It has been investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and analgesic properties.
Materials Science: The compound has been explored for its use in the synthesis of novel materials with unique electronic and optical properties.
Biological Research: It has been used as a probe in biochemical studies to understand the interactions of benzamide derivatives with biological targets.
Industrial Applications: The compound is used as an intermediate in the synthesis of other complex organic molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(3-Chloro-2-methoxyphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, in medicinal chemistry, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting its anti-inflammatory effects .
Comparison with Similar Compounds
Key Differences :
- Halogen vs. Alkoxy : The 3-Cl substituent in the target compound enhances electrophilicity compared to Rip-B’s 3,4-dimethoxy groups, which donate electron density via resonance .
- Heterocyclic Moieties : Nitazoxanide’s nitro-thiazole group confers antiparasitic activity, while the target compound’s simpler structure may favor synthetic versatility .
Physicochemical Properties
Spectroscopic and Crystallographic Data
- NMR : The target compound’s ¹H-NMR would show aromatic protons downfield-shifted due to electron-withdrawing Cl (δ ~7.5–8.0 ppm) and a methoxy singlet at δ ~3.9 ppm. Rip-B’s ¹H-NMR features methoxy signals at δ 3.7–3.8 ppm and benzamide carbonyl at δ 167 ppm .
- X-ray Crystallography : N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide confirmed a planar benzamide core and intramolecular hydrogen bonding (O–H···O=C), critical for stabilizing metal-coordinating N,O-bidentate motifs .
Q & A
Basic Question
- NMR : ¹H NMR (400 MHz, CDCl₃) shows aromatic protons at δ 6.8–8.2 ppm, with distinct signals for methoxy (δ ~3.9 ppm) and amide NH (δ ~9.5 ppm) .
- Mass Spectrometry : ESI-MS typically displays [M+H]⁺ peaks; isotopic patterns confirm chlorine presence (e.g., m/z 290.70 for C₁₄H₁₁ClN₂O₃) .
- IR : Amide C=O stretch at ~1650–1680 cm⁻¹ and N–H bend at ~1550 cm⁻¹ .
How does this compound interact with bacterial enzymes, and what methodological approaches validate its targets?
Advanced Question
The compound may target acyl carrier protein synthase (acps-pptase) , inhibiting bacterial lipid biosynthesis. Experimental approaches:
- Enzyme Assays : Measure IC₅₀ via spectrophotometric monitoring of NADH oxidation (linked to acyl-CoA synthesis) .
- Molecular Docking : Use AutoDock Vina to simulate binding to acps-pptase’s active site (PDB: 1F7L). Key interactions: halogen bonding with 3-chloro substituent and π-stacking with benzamide .
Contradiction Note : While suggests antibacterial action, highlights benzamides as histone deacetylase (HDAC) inhibitors in neurological studies. Researchers must confirm target specificity via knockout models or competitive binding assays .
How can researchers address discrepancies in pharmacological data between HDAC inhibition and antibacterial activity?
Advanced Question
- Dose-Response Profiling : Compare potency in bacterial vs. mammalian cell lines. For example, MS-275 (a benzamide HDAC inhibitor) shows 30–100× higher potency in neuronal cells than in bacterial models .
- Pathway Analysis : Use RNA-seq to identify differentially expressed genes post-treatment. Antibacterial activity may correlate with downregulation of fabH (fatty acid biosynthesis), while HDAC inhibition upregulates RELN or GAD67 .
- Structural Modifications : Introduce substituents (e.g., trifluoromethyl) to enhance bacterial vs. HDAC selectivity. notes thiazole derivatives improve antibacterial specificity .
What computational methods predict the physicochemical properties of this compound?
Basic Question
- LogP Calculation : Use ChemDraw or ACD/Labs Percepta to estimate lipophilicity (~3.2 for similar benzamides) .
- Solubility Prediction : QSPR models in MOE or Schrodinger’s QikProp suggest low aqueous solubility (<0.1 mg/mL), necessitating DMSO for in vitro studies .
- ADMET Profiling : SwissADME predicts moderate blood-brain barrier penetration (critical for neurological applications) .
How do crystallographic data inform structure-activity relationships (SAR) for benzamide derivatives?
Advanced Question
- Torsion Angles : Crystal structures (e.g., C–N–C–O torsion ~15°) reveal planarity between benzamide and aryl rings, enhancing π-π stacking with target enzymes .
- Halogen Bonding : The 3-chloro substituent forms Cl···O interactions (2.9–3.2 Å) with catalytic residues, as seen in acps-pptase co-crystals .
Data Table :
| Parameter | Value (Example) | Impact on Activity |
|---|---|---|
| Methoxy Position | Ortho to amide | Enhances metabolic stability |
| Chlorine Substituent | Para to methoxy | Increases enzyme binding affinity |
What safety protocols are critical when handling this compound?
Basic Question
- PPE : Use nitrile gloves, goggles, and lab coats to avoid skin/eye contact (S24/25) .
- Waste Disposal : Segregate halogenated waste and use licensed contractors for incineration .
- Ventilation : Conduct reactions in fume hoods due to potential HCl gas release during synthesis .
How can researchers validate the purity of synthesized this compound?
Basic Question
- HPLC : Use a C18 column (ACN/H₂O gradient, 1 mL/min); purity >95% confirmed by peak area .
- Melting Point : Compare observed mp (e.g., 180–182°C) to literature values .
- Elemental Analysis : Match calculated (e.g., C, 62.5%; H, 4.5%) vs. experimental results (±0.3%) .
What advanced techniques elucidate metabolic pathways of benzamide derivatives?
Advanced Question
- LC-MS/MS : Identify metabolites in liver microsomes. Common pathways: O-demethylation (via CYP2D6) and glucuronidation .
- Isotope Labeling : Use ¹⁴C-labeled benzamide to trace excretion routes in rodent models .
- Cryo-EM : Resolve metabolite-enzyme complexes at near-atomic resolution (e.g., HDAC3-metabolite interactions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
